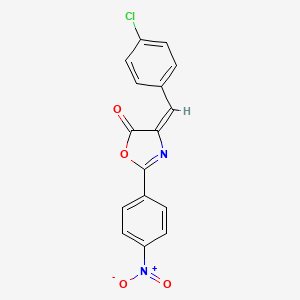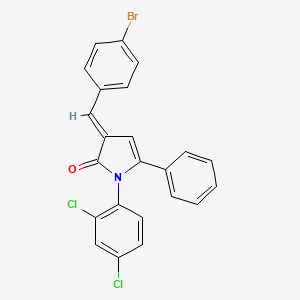
5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one typically involves the reaction of 2-chlorobenzyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiourea under specific conditions to yield the final thiazole derivative. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one may have applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to specific molecular targets, disrupting normal cellular processes and leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(2-Pyridylimino)-1,3-thiazolan-4-one: Lacks the chlorobenzyl group, potentially altering its biological activity.
5-(2-Chlorobenzyl)-1,3-thiazolan-4-one: Lacks the pyridylimino group, which may affect its binding properties and mechanism of action.
Uniqueness
5-(2-Chlorobenzyl)-2-(2-pyridylimino)-1,3-thiazolan-4-one is unique due to the presence of both the chlorobenzyl and pyridylimino groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H12ClN3OS |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
(2Z)-5-[(2-chlorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-6-2-1-5-10(11)9-12-14(20)19-15(21-12)18-13-7-3-4-8-17-13/h1-8,12H,9H2,(H,17,18,19,20) |
InChIキー |
MGMLJWRFAOCMIV-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CC2C(=O)N/C(=N/C3=CC=CC=N3)/S2)Cl |
正規SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11686451.png)
![Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11686457.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11686461.png)

![(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11686490.png)

![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)



![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
